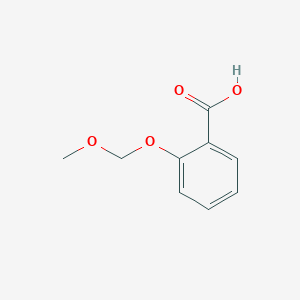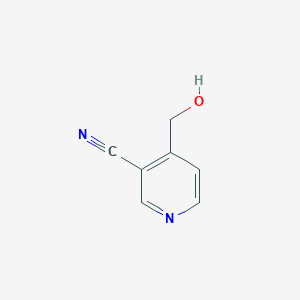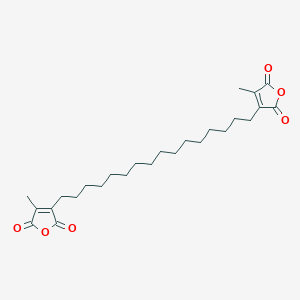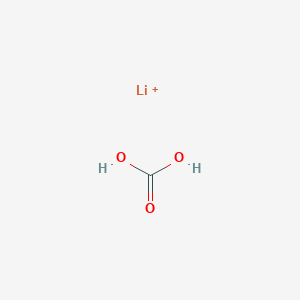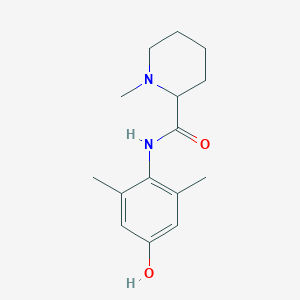
1-(Phosphonooxy)-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phosphonooxy)-2,4-pentanedione, commonly known as PPAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and agriculture. PPAD is a chelating agent that can bind to metal ions and has been extensively studied for its ability to inhibit metalloproteases. In Additionally, we will list future directions for research on PPAD.
Scientific Research Applications
PPAD has been studied extensively for its potential use as a metalloprotease inhibitor. Metalloproteases are enzymes that require metal ions for their activity and are involved in various physiological processes such as cell growth, differentiation, and apoptosis. The inhibition of metalloproteases has been proposed as a therapeutic strategy for several diseases, including cancer, arthritis, and Alzheimer's disease.
Mechanism Of Action
PPAD acts as a chelating agent and binds to metal ions, particularly zinc ions, which are essential for the activity of metalloproteases. By binding to the metal ions, PPAD inhibits the activity of metalloproteases, thereby preventing the degradation of extracellular matrix proteins and other substrates.
Biochemical And Physiological Effects
PPAD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPAD can inhibit the activity of several metalloproteases, including MMP-2, MMP-9, and MMP-13. Additionally, PPAD has been shown to inhibit the invasion and migration of cancer cells. In vivo studies have shown that PPAD can reduce the growth and metastasis of tumors in animal models.
Advantages And Limitations For Lab Experiments
PPAD has several advantages for lab experiments, including its ability to selectively inhibit metalloproteases and its low toxicity. However, PPAD has limitations, including its instability in aqueous solutions and its potential for non-specific binding to other metal ions.
Future Directions
There are several future directions for research on PPAD. One area of focus is the development of more stable analogs of PPAD that can be used in aqueous solutions. Additionally, further studies are needed to investigate the potential therapeutic applications of PPAD, particularly in cancer and other diseases where metalloproteases play a role. Finally, research is needed to elucidate the mechanism of action of PPAD and its interactions with metal ions and metalloproteases.
Synthesis Methods
PPAD can be synthesized through a multi-step process involving the condensation of acetylacetone with phosphorous acid and subsequent esterification with ethanol. The final product is a white crystalline solid with a molecular weight of 206.1 g/mol.
properties
CAS RN |
157247-71-7 |
|---|---|
Product Name |
1-(Phosphonooxy)-2,4-pentanedione |
Molecular Formula |
C5H9O6P |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
2,4-dioxopentyl dihydrogen phosphate |
InChI |
InChI=1S/C5H9O6P/c1-4(6)2-5(7)3-11-12(8,9)10/h2-3H2,1H3,(H2,8,9,10) |
InChI Key |
LRWLMFKDYYVQOB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)COP(=O)(O)O |
Canonical SMILES |
CC(=O)CC(=O)COP(=O)(O)O |
Other CAS RN |
157247-71-7 |
synonyms |
1-(phosphonooxy)-2,4-pentanedione 2,4-dioxopentyl phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



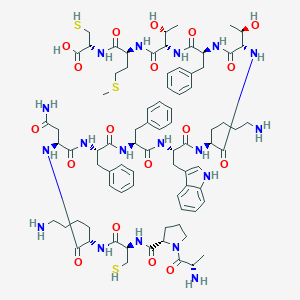
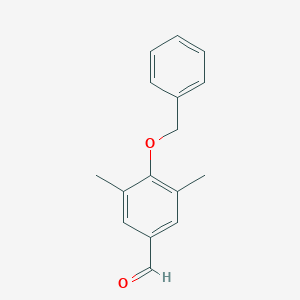
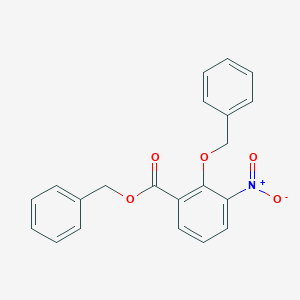
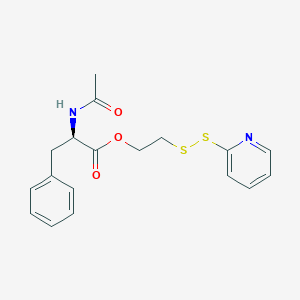
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
